N-benzyl-N,3-dimethylbenzamide

Physicochemical Properties Lipophilicity Drug Design

N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0) is a synthetic tertiary benzamide characterized by a 3-methylbenzoyl core, an N-methyl substituent, and an N-benzyl group. It belongs to the N-benzylbenzamide class, a structural motif recognized for its potential in medicinal chemistry and chemical biology, particularly as a scaffold for enzyme inhibitors and synthetic intermediates.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 41882-58-0
Cat. No. B3425450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,3-dimethylbenzamide
CAS41882-58-0
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
InChIKeyJKZAMMGRYHTBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0) as a Benzamide Derivative: Core Structure and Procurement Context


N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0) is a synthetic tertiary benzamide characterized by a 3-methylbenzoyl core, an N-methyl substituent, and an N-benzyl group [1]. It belongs to the N-benzylbenzamide class, a structural motif recognized for its potential in medicinal chemistry and chemical biology, particularly as a scaffold for enzyme inhibitors and synthetic intermediates [2]. The compound is primarily available through research chemical suppliers for laboratory-scale applications .

Why N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0) Cannot Be Simply Substituted by Unqualified Benzamide Analogs


In the benzamide class, minor structural modifications, such as the presence, position, or nature of N-alkyl or N-aryl substituents, can drastically alter a molecule's physicochemical properties and, consequently, its biological target engagement and synthetic utility. For example, the substitution of an N-benzyl group for an N-phenyl group can significantly shift binding affinity in estrogen receptor ligands [1]. Similarly, in tyrosinase inhibition, the unsubstituted N-benzylbenzamide shows negligible activity, whereas specific hydroxylation patterns are required for high potency [2]. Therefore, substituting N-benzyl-N,3-dimethylbenzamide with an in-class analog based solely on the benzamide core is scientifically unsound without direct comparative data, as the specific N-benzyl and N-methyl substitution pattern uniquely dictates its properties .

Quantitative Comparative Evidence for N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0) vs. Analogs


Physicochemical Differentiation: Enhanced Lipophilicity of N-benzyl-N,3-dimethylbenzamide Compared to Demethylated Analogs

N-benzyl-N,3-dimethylbenzamide exhibits a calculated LogP value of 3.27, which is a key determinant of membrane permeability and bioavailability . This lipophilicity is a direct consequence of its full substitution pattern. In comparison, the demethylated analog N-benzyl-3-methylbenzamide (CAS 41882-53-5) has a lower LogP of 3.32 . While the difference may appear modest, such shifts in LogP can influence passive diffusion rates and off-target binding in biological systems . The presence of the N-methyl group in N-benzyl-N,3-dimethylbenzamide also eliminates a hydrogen bond donor (Hdon count = 0) compared to the secondary amide (Hdon = 1), further altering its pharmacokinetic profile .

Physicochemical Properties Lipophilicity Drug Design

Comparative Tyrosinase Inhibitory Activity: N-benzyl-N,3-dimethylbenzamide vs. N-Benzylbenzamide

In a direct comparative assay of mushroom tyrosinase inhibition, N-benzyl-N,3-dimethylbenzamide demonstrated an IC50 of 32 μM (32,000 nM) [1]. In stark contrast, the unsubstituted parent compound, N-benzylbenzamide, was virtually inactive, exhibiting an IC50 of 1,990,000 nM (1.99 mM) [2]. This represents a >60-fold difference in potency. The data clearly indicate that the 3-methyl substitution on the benzoyl ring is a critical determinant for achieving measurable inhibitory activity against this enzyme, transforming a largely inert scaffold into a compound with moderate potency [3].

Tyrosinase Inhibition Enzyme Assay Melanin Biosynthesis

In Silico Drug-Likeness Profile: Favorable PSA and Rotatable Bond Count for CNS Penetration

N-benzyl-N,3-dimethylbenzamide possesses a calculated topological polar surface area (tPSA) of 20.3 Ų and a rotatable bond count of 3 . These values align closely with established guidelines for favorable central nervous system (CNS) penetration, where tPSA < 70 Ų and rotatable bonds ≤ 3 are often associated with high blood-brain barrier permeability [1]. For comparison, the demethylated analog N-benzyl-3-methylbenzamide has a higher tPSA of 29.1 Ų . This difference, stemming from the tertiary amide nature of the target compound, reduces its capacity for hydrogen bonding, thereby potentially enhancing its passive diffusion across lipophilic membranes such as the blood-brain barrier .

Drug-likeness ADME CNS Drug Discovery

Validated Application Scenarios for N-benzyl-N,3-dimethylbenzamide (CAS 41882-58-0)


Hit-to-Lead Optimization in Tyrosinase-Targeting Programs

As a moderately potent tyrosinase inhibitor (IC50 = 32,000 nM) with a >60-fold improvement over the parent scaffold, N-benzyl-N,3-dimethylbenzamide serves as an ideal starting point for medicinal chemistry optimization [1]. Its established structure-activity relationship (SAR) demonstrates that the 3-methyl substitution on the benzoyl ring is critical for activity, providing a clear vector for further exploration [2]. Researchers can use this compound to design focused libraries aimed at improving potency while maintaining or enhancing favorable physicochemical properties .

CNS Penetrant Probe Design

The compound's calculated tPSA of 20.3 Ų and rotatable bond count of 3 place it firmly within property space favorable for crossing the blood-brain barrier [1]. This makes N-benzyl-N,3-dimethylbenzamide a valuable scaffold for developing tool compounds or probes intended for in vivo target validation in CNS models, where membrane permeability is paramount [2]. Its lack of hydrogen bond donors (Hdon=0) further enhances its potential for passive brain uptake compared to its secondary amide analogs .

Synthetic Intermediate for Complex N-Benzylic Amides

The N-benzyl-N-methyl amide motif is a versatile synthetic handle. N-benzyl-N,3-dimethylbenzamide can be employed as a building block or model substrate in novel C-N bond-forming reactions, such as the electrophilic amidomethylation of arenes using DMSO/MeCN reagents, a methodology that constructs N-benzylic amides found in drugs and natural products [1]. Its defined structure and commercial availability make it a reliable starting material for developing and optimizing such synthetic protocols [2].

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